molecular formula C21H18ClN5O3 B2940938 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 852440-97-2

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2940938
CAS No.: 852440-97-2
M. Wt: 423.86
InChI Key: CJLKJMMQVBUWFF-UHFFFAOYSA-N
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Description

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical , have been synthesized and evaluated for their antitumor activities. For instance, a study by El-Morsy et al. (2017) synthesized a series of these derivatives, including N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, showing mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7 (El-Morsy, El-Sayed, & Abulkhair, 2017). Another study by Al-Sanea et al. (2020) investigated derivatives with varying aryloxy groups for anticancer properties, showing significant inhibition of cancer cell growth (Al-Sanea et al., 2020).

Antimicrobial Activity

Compounds similar to 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide have been explored for antimicrobial properties. Hafez et al. (2016) synthesized derivatives like 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and found them effective against various microbes (Hafez, El-Gazzar, & Al-Hussain, 2016). Bondock et al. (2008) also reported the synthesis of heterocycles incorporating antipyrine moiety, showing promising antimicrobial activity (Bondock, Rabie, Etman, & Fadda, 2008).

Antioxidant Activity

The potential antioxidant properties of pyrazole-acetamide derivatives were explored by Chkirate et al. (2019). They synthesized compounds like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and found significant antioxidant activity in vitro (Chkirate et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thus inhibiting receptor autophosphorylation and downstream signaling. This results in inhibition of cell proliferation and induction of cell death.

Biochemical Pathways

The compound’s interaction with EGFR affects multiple downstream pathways, including the PI3K/Akt pathway , the RAS/RAF/MEK/ERK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways and inhibit tumor growth.

Result of Action

The compound has demonstrated antiproliferative activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-2-30-17-9-5-15(6-10-17)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLKJMMQVBUWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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